Cas no 1805601-74-4 (Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate)

Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate structure
1805601-74-4 structure
商品名:Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate
CAS番号:1805601-74-4
MF:C10H7F5INO2
メガワット:395.064572572708
CID:4896064

Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate
    • インチ: 1S/C10H7F5INO2/c1-2-19-9(18)7-6(16)4(10(13,14)15)3-5(17-7)8(11)12/h3,8H,2H2,1H3
    • InChIKey: XNRJENJQRJYHJD-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=O)OCC)N=C(C(F)F)C=C1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 326
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029019641-1g
Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate
1805601-74-4 95%
1g
$3,010.80 2022-04-01
Alichem
A029019641-500mg
Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate
1805601-74-4 95%
500mg
$1,685.00 2022-04-01
Alichem
A029019641-250mg
Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate
1805601-74-4 95%
250mg
$1,048.60 2022-04-01

Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate 関連文献

Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylateに関する追加情報

Research Brief on Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1805601-74-4)

Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1805601-74-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and agrochemical research. This compound, characterized by its unique trifluoromethyl and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The structural features of this compound, including the iodine atom at the 3-position and the electron-withdrawing trifluoromethyl group at the 4-position, make it a valuable building block for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of diverse functional groups, facilitating the construction of complex molecular architectures. Recent publications highlight its utility in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate as a key intermediate in the development of selective JAK2 inhibitors. The compound's ability to undergo palladium-catalyzed cross-coupling reactions was leveraged to introduce various aryl and heteroaryl groups, leading to the discovery of potent inhibitors with improved pharmacokinetic properties. The study reported IC50 values in the low nanomolar range for several derivatives, demonstrating the compound's significance in kinase inhibitor design.

Another area of active research involves the use of this pyridine derivative in agrochemical applications. Its fluorinated structure contributes to enhanced lipophilicity and metabolic stability, properties that are highly desirable in crop protection agents. A 2022 patent application disclosed its incorporation into novel fungicides targeting cytochrome bc1 complex inhibition, showing remarkable efficacy against a broad spectrum of plant pathogens while maintaining favorable environmental safety profiles.

Recent synthetic methodology developments have focused on improving the efficiency of producing Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate. A 2023 Organic Process Research & Development article described an optimized large-scale synthesis route that achieved >85% yield while minimizing the use of hazardous reagents. This advancement addresses previous challenges in the compound's commercial availability and supports its broader application in research and development.

The compound's mechanism of action in various biological systems continues to be an area of investigation. Preliminary studies suggest that its metabolites may interact with cellular targets through halogen bonding interactions, a phenomenon that has gained increasing recognition in drug design. Researchers are particularly interested in how the combination of fluorine and iodine substituents influences molecular recognition processes, potentially leading to novel modes of biological activity.

Future research directions for Ethyl 6-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylate include exploration of its applications in PET radiopharmaceuticals (leveraging the iodine atom for radio-labeling) and further development of its derivatives as potential treatments for inflammatory diseases and certain cancers. The compound's unique structural features and demonstrated versatility position it as a valuable tool in both academic and industrial research settings within the chemical biology and pharmaceutical sectors.

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